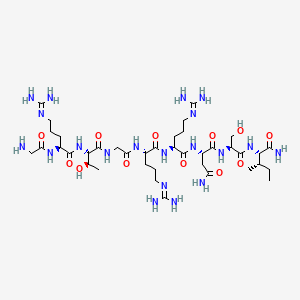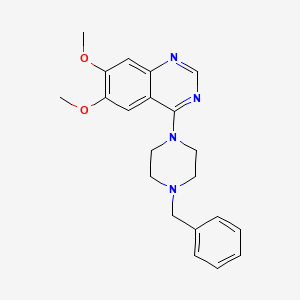
GABA receptor Antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GABA receptor Antagonist 1 is a compound that inhibits the action of gamma-aminobutyric acid (GABA) at its receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are involved in various physiological processes, including behavior, learning, memory, and stress response . This compound is particularly significant in research due to its potential therapeutic applications in treating neurological and mental health disorders .
Méthodes De Préparation
The synthesis of GABA receptor Antagonist 1 involves several steps, including the preparation of intermediate compounds and the final antagonist. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
GABA receptor Antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GABA receptor Antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of GABAergic neurotransmission and the effects of GABA inhibition. In biology and medicine, it is used to investigate the role of GABA receptors in neurological and mental health disorders, such as epilepsy, anxiety, and depression .
Mécanisme D'action
The mechanism of action of GABA receptor Antagonist 1 involves its binding to GABA receptors, thereby inhibiting the action of GABA. This inhibition prevents the hyperpolarization of the postsynaptic neuron, which would normally occur due to the influx of chloride ions through the GABA receptor channels . By blocking this process, this compound can modulate neuronal activity and influence various physiological processes .
Comparaison Avec Des Composés Similaires
GABA receptor Antagonist 1 can be compared with other similar compounds, such as bicuculline, picrotoxin, and flumazenil . These compounds also inhibit the action of GABA at its receptors but may have different molecular structures and pharmacological profiles. For example, bicuculline is a competitive antagonist, while picrotoxin acts as a non-competitive antagonist . Flumazenil, on the other hand, is a benzodiazepine receptor antagonist that reverses the effects of benzodiazepines on the central nervous system . The uniqueness of this compound lies in its specific binding affinity and the particular physiological effects it induces .
Propriétés
Formule moléculaire |
C21H17Cl2F6N3O3S |
|---|---|
Poids moléculaire |
576.3 g/mol |
Nom IUPAC |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide |
InChI |
InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33) |
Clé InChI |
SJHSMFDSLDIZNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)



![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)

![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)



![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)



